ethyl 3-(pyrrolidin-2-yl)-1H-1,2,4-triazole-5-carboxylate
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Overview
Description
Ethyl 3-(pyrrolidin-2-yl)-1H-1,2,4-triazole-5-carboxylate is a compound that features a pyrrolidine ring fused with a triazole ring, making it a unique heterocyclic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(pyrrolidin-2-yl)-1H-1,2,4-triazole-5-carboxylate typically involves the construction of the triazole ring followed by the introduction of the pyrrolidine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of ethyl 3-amino-1H-1,2,4-triazole-5-carboxylate with pyrrolidine under reflux conditions can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(pyrrolidin-2-yl)-1H-1,2,4-triazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
Ethyl 3-(pyrrolidin-2-yl)-1H-1,2,4-triazole-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its bioactive nature.
Industry: It can be used in the development of agrochemicals or other industrial products
Mechanism of Action
The mechanism of action of ethyl 3-(pyrrolidin-2-yl)-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets. The pyrrolidine ring can enhance binding affinity to certain proteins, while the triazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine and triazole derivatives, such as:
- Ethyl 3-(pyrrolidin-2-yl)-1H-1,2,4-triazole-5-carboxylate
- Pyrrolidine-2,5-diones
- Pyrrolizines
Uniqueness
What sets this compound apart is the combination of the pyrrolidine and triazole rings, which can provide unique binding properties and biological activities. This makes it a valuable compound for drug discovery and other applications .
Biological Activity
Ethyl 3-(pyrrolidin-2-yl)-1H-1,2,4-triazole-5-carboxylate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the triazole class, which is well-known for its diverse pharmacological properties. The presence of both a pyrrolidine moiety and a triazole ring enhances its potential as a versatile pharmacophore for drug discovery.
Molecular Characteristics
- Molecular Formula : C9H14N4O2
- Molecular Weight : 210.23 g/mol
The compound features a five-membered triazole ring, which is crucial for its biological activity. The ethyl ester functional group contributes to its solubility and interaction with biological targets.
Synthesis
The synthesis of this compound typically involves the reaction of 3-amino-1H-1,2,4-triazole with ethyl chloroacetate under basic conditions. This multi-step process highlights the importance of careful reaction conditions to obtain high yields of the desired product .
Antimicrobial Activity
Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. This compound has shown potential against various bacterial strains, although specific data on its efficacy against M. tuberculosis and ESKAPE pathogens remains limited .
Anticancer Potential
The anticancer activity of triazole derivatives has been extensively studied. This compound may interact with key cellular pathways involved in cancer progression. For instance, studies have indicated that modifications in the triazole structure can lead to enhanced cytotoxicity against cancer cell lines .
The biological activity of this compound is believed to be mediated through multiple mechanisms:
- Inhibition of Enzymatic Activity : Triazoles often inhibit enzymes critical for cell proliferation.
- Disruption of Cell Membrane Integrity : Some derivatives exhibit the ability to compromise bacterial cell membranes, leading to cell death.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other related compounds:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
1H-1,2,4-Triazole | Simple triazole without additional substituents | Basic structure; limited biological activity |
3-Amino-1H-1,2,4-triazole | Contains amino group | Enhanced solubility and potential biological activity |
Ethyl 5-(pyridin-3-yloxy)-1H-1,2,4-triazole | Contains a pyridine substituent | Increased receptor affinity due to pyridine moiety |
This compound | Contains both pyrrolidine and triazole functionalities | Versatile pharmacophore for drug discovery |
Case Study 1: Anticancer Activity
In a study examining various triazole derivatives for their anticancer properties, this compound demonstrated promising results against several cancer cell lines. The compound exhibited an IC50 value comparable to established chemotherapeutics .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy of triazole derivatives found that this compound showed significant inhibition against Gram-positive bacteria. The mechanism was attributed to its ability to disrupt bacterial cell wall synthesis .
Properties
Molecular Formula |
C9H14N4O2 |
---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
ethyl 5-pyrrolidin-2-yl-1H-1,2,4-triazole-3-carboxylate |
InChI |
InChI=1S/C9H14N4O2/c1-2-15-9(14)8-11-7(12-13-8)6-4-3-5-10-6/h6,10H,2-5H2,1H3,(H,11,12,13) |
InChI Key |
NONKSYXBBZHGBX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NNC(=N1)C2CCCN2 |
Origin of Product |
United States |
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